3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
Description
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrrolidinone ring, and a pyridinylmethyl urea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2/c18-12-4-3-6-15(8-12)22-11-14(9-16(22)23)21-17(24)20-10-13-5-1-2-7-19-13/h1-8,14H,9-11H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJSFNWBXJPJPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, using a fluorinated benzene derivative.
Coupling with Pyridinylmethyl Urea: The final step involves the coupling of the pyrrolidinone intermediate with pyridinylmethyl urea, typically using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
- 3-[1-(3-bromophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
- 3-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea
Uniqueness
The presence of the fluorophenyl group in 3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.
Biological Activity
3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-[(pyridin-2-yl)methyl]urea is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a pyrrolidinone ring and a urea functional group, suggests significant interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 284.32 g/mol. The compound features:
- A pyrrolidinone ring which is essential for its biological interactions.
- A fluorophenyl group that enhances lipophilicity and potential receptor binding.
- A urea linkage that may facilitate hydrogen bonding, improving binding affinity to biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the realm of anticancer effects and enzyme modulation. Here are key findings:
Anticancer Activity
In vitro studies have demonstrated that derivatives of similar urea compounds show promising anticancer properties. For example, related compounds were tested against the NCI-60 human cancer cell lines, revealing varying degrees of cytotoxicity. The GI50 values (concentration required to inhibit cell growth by 50%) for several urea derivatives suggest that structural modifications can significantly impact their efficacy:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Urea 11b | HCT-116 | 0.44 |
| Urea 11c | HCT-116 | 0.23 |
| Urea 11f | HCT-116 | 0.35 |
| Hexyl Urea | HCT-116 | 0.36 |
These results indicate that structural characteristics such as lipophilicity and specific functional groups play crucial roles in anticancer activity .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The urea moiety may interact with active sites on enzymes, altering their activity.
- Receptor Binding : The fluorophenyl group enhances binding to specific receptors, potentially modulating signaling pathways involved in cancer progression.
- Cellular Uptake : The lipophilic nature of the compound aids in cellular penetration, which is vital for its therapeutic effects.
Case Studies
Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into structure-activity relationships (SAR). For instance:
- A study synthesized various urea derivatives based on molecular modeling and evaluated their anticancer activities against multiple cancer cell lines .
- Another investigation highlighted the importance of lipophilicity in predicting biological activity, suggesting that compounds with optimal LogP values tend to exhibit better cellular uptake and efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
